molecular formula C21H27N3O5 B3576484 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B3576484
M. Wt: 401.5 g/mol
InChI Key: DGKNXJMFCVDFRO-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and a 2-ethoxyphenyl group, making it a subject of study in organic chemistry and pharmacology.

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-4-29-19-8-6-5-7-17(19)23-11-9-22(10-12-23)15-16-13-20(27-2)21(28-3)14-18(16)24(25)26/h5-8,13-14H,4,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKNXJMFCVDFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 4-(2-ethoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 1-[(4,5-Diamino-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding phenols and amines.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is unique due to its combination of a piperazine ring with both a 4,5-dimethoxy-2-nitrophenyl group and a 2-ethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Reactant of Route 2
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1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

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